molecular formula C16H23ClN2O2 B6147940 tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate CAS No. 1211523-97-5

tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate

Cat. No. B6147940
CAS RN: 1211523-97-5
M. Wt: 310.8
InChI Key:
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Description

Tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate (TBCPC) is a synthetic compound that has been used in scientific research for a variety of purposes. It is an organic compound that belongs to the class of piperidine derivatives. TBCPC has a wide range of applications due to its unique chemical structure and properties. It can be used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate has been used in scientific research for a variety of purposes. It has been used in the synthesis of other compounds, such as quinolines and indoles. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of drugs on the nervous system, and to study the effects of drugs on the cardiovascular system. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

Tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate acts as an agonist at certain receptors in the body, such as the nicotinic acetylcholine receptor. When it binds to these receptors, it activates them, causing them to produce a signal that can affect various physiological processes. It also acts as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase. By inhibiting these enzymes, it can affect the metabolism of certain compounds in the body.
Biochemical and Physiological Effects
tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antinociceptive and anti-inflammatory effects, as well as effects on the cardiovascular and nervous systems. It has also been shown to have effects on the gastrointestinal system, including effects on gastric acid secretion and motility.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive to synthesize, making it cost-effective for research. However, it is important to note that the effects of tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate can vary depending on the dosage and the method of administration.

Future Directions

There are a number of potential future directions for research involving tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate. One potential direction is to further explore its effects on the nervous system and the cardiovascular system. Another potential direction is to further explore its effects on the gastrointestinal system, including its effects on gastric acid secretion and motility. Additionally, further research could be done to explore the potential therapeutic applications of tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate, such as its use as an anti-inflammatory or antinociceptive agent. Finally, further research could be done to explore the potential interactions between tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate and other drugs.

Synthesis Methods

Tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate can be synthesized using a two-step reaction. The first step involves the reaction of tert-butyl piperidine-1-carboxylate with 2-chloropyridine to form the intermediate compound tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate. The second step involves the reaction of the intermediate compound with a base, such as sodium hydroxide, to form the final product. The reaction is carried out at room temperature and the yield is typically around 75%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate involves the reaction of 2-chloropyridine-4-carbaldehyde with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent to form tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate.", "Starting Materials": [ "2-chloropyridine-4-carbaldehyde", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-chloropyridine-4-carbaldehyde and tert-butyl 4-piperidonecarboxylate in a suitable solvent (e.g. ethanol).", "Step 2: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate as a white solid." ] }

CAS RN

1211523-97-5

Product Name

tert-butyl 4-[(2-chloropyridin-4-yl)methyl]piperidine-1-carboxylate

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.8

Purity

95

Origin of Product

United States

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